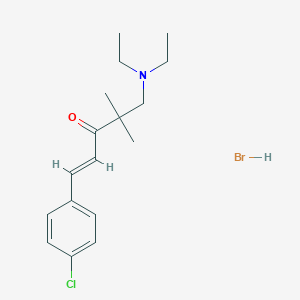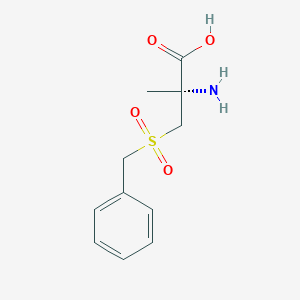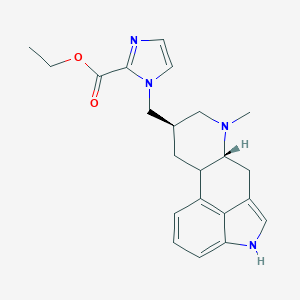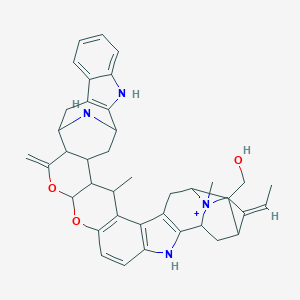
Macrospegatrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrospegatrine is a natural product that belongs to the family of bisbenzylisoquinoline alkaloids. It is found in the roots of Stephania japonica, a plant that is commonly used in traditional Chinese medicine. Macrospegatrine has been the subject of extensive scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of macrospegatrine is not fully understood. However, it has been shown to interact with several molecular targets in the body, including enzymes, receptors, and ion channels. Macrospegatrine has been reported to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to modulate the activity of receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and physiological effects:
Macrospegatrine has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial effects. Macrospegatrine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, it has been shown to have analgesic effects and may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using macrospegatrine in lab experiments include its potential therapeutic properties, its wide range of biological activities, and its natural origin. However, there are also some limitations to using macrospegatrine in lab experiments. These include the difficulty in synthesizing the compound, the limited availability of the compound, and the lack of information on its toxicity and safety.
Direcciones Futuras
There are several future directions for the research on macrospegatrine. One direction is to further study its mechanism of action and molecular targets in the body. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the toxicity and safety of macrospegatrine and its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of macrospegatrine is a complex process that involves several steps. The first step is the extraction of the plant material, which is then purified using various techniques such as column chromatography and recrystallization. The purified compound is then subjected to chemical modifications to obtain the final product. The synthesis of macrospegatrine is challenging, and only a few research groups have reported successful syntheses.
Aplicaciones Científicas De Investigación
Macrospegatrine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. Macrospegatrine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
113728-54-4 |
|---|---|
Nombre del producto |
Macrospegatrine |
Fórmula molecular |
C40H45N4O3+ |
Peso molecular |
629.8 g/mol |
Nombre IUPAC |
[(16Z)-16-ethylidene-14,24-dimethyl-3-methylidene-4,6-dioxa-11,30,39-triaza-14-azoniaundecacyclo[26.10.1.113,17.02,26.05,25.07,23.010,22.012,21.014,19.029,37.031,36]tetraconta-7(23),8,10(22),12(21),29(37),31,33,35-octaen-18-yl]methanol |
InChI |
InChI=1S/C40H45N4O3/c1-5-20-16-44(4)31-15-25-37-28(43-39(25)32(44)14-22(20)26(31)17-45)10-11-33-35(37)18(2)34-24-13-30-38-23(21-8-6-7-9-27(21)42-38)12-29(41-30)36(24)19(3)46-40(34)47-33/h5-11,18,22,24,26,29-32,34,36,40-43,45H,3,12-17H2,1-2,4H3/q+1/b20-5+ |
Clave InChI |
PYPRVISVQWHLLM-DENHBWNVSA-N |
SMILES isomérico |
C/C=C/1\C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |
SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |
SMILES canónico |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C6=C(C=C5)OC7C(C6C)C8CC9C1=C(CC(C8C(=C)O7)N9)C2=CC=CC=C2N1)CO)C |
Sinónimos |
macrospegatrine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)
![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)

![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
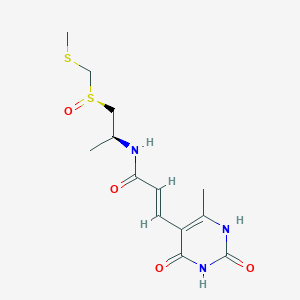
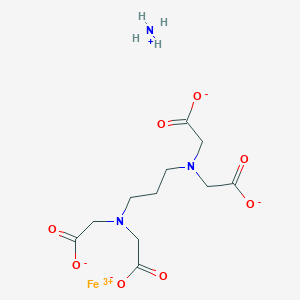
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
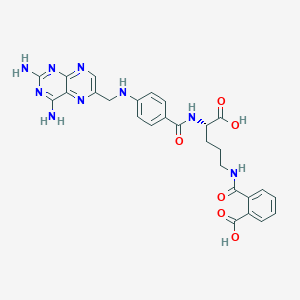
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
